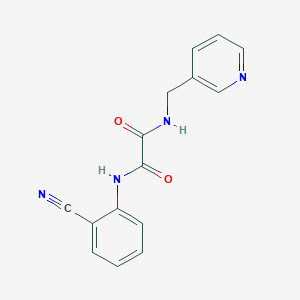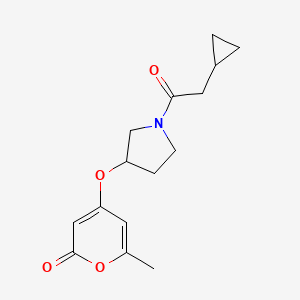
Thiomorpholin-3-imine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiomorpholin-3-imine hydrochloride is a chemical compound with the molecular formula C4H9ClN2S and a molecular weight of 152.6 g/mol . It is used in scientific research and has potential applications in various fields, including drug development, catalysis, and material synthesis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H8N2S.ClH/c5-4-3-7-2-1-6-4;/h3,6H,1-2,5H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) atoms.
Mecanismo De Acción
The mechanism of action of Thiomorpholin-3-imine hydrochloride is based on its ability to react with thiol groups present in proteins and enzymes. This compound forms covalent bonds with thiol groups, leading to the inhibition of enzyme activity or modification of protein structure. This compound has been shown to have a high affinity for thiol groups, making it a potent inhibitor of enzymes and modifier of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of immune responses. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, this compound has been shown to modulate immune responses by inhibiting the activity of histone deacetylases, leading to the upregulation of immune-related genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiomorpholin-3-imine hydrochloride has several advantages as a research tool, including its high potency, selectivity, and specificity. This compound has been shown to be a potent inhibitor of enzymes and modifier of proteins, making it an excellent tool for studying protein function and regulation. However, this compound also has some limitations, including its potential toxicity and non-specific reactivity with other thiol-containing molecules.
Direcciones Futuras
The potential applications of Thiomorpholin-3-imine hydrochloride in scientific research are vast, and several future directions can be explored. One possible direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Another direction is the study of this compound's effects on epigenetic regulation, which could lead to the development of new therapies for various diseases. Additionally, this compound's potential use in drug discovery and protein modification could be further explored.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. This compound has several potential future directions, including the development of drugs for the treatment of cancer and other diseases and the study of its effects on epigenetic regulation. This compound is an excellent tool for studying protein function and regulation and could lead to the development of new therapies for various diseases.
Métodos De Síntesis
Thiomorpholin-3-imine hydrochloride can be synthesized using various methods, including the reaction of thiomorpholine with isothiocyanate or the reaction of thiomorpholine with carbon disulfide in the presence of ammonia. The most commonly used method for synthesizing this compound is the reaction of thiomorpholine with thiocarbonyl S-imidazolides.
Aplicaciones Científicas De Investigación
Thiomorpholin-3-imine hydrochloride has been used in various scientific research applications, including the study of enzyme inhibition, protein modification, and drug discovery. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases, which are involved in the regulation of gene expression. This compound has also been used to modify proteins by reacting with cysteine residues, leading to the formation of thioether bonds.
Propiedades
IUPAC Name |
3,6-dihydro-2H-1,4-thiazin-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.ClH/c5-4-3-7-2-1-6-4;/h1-3H2,(H2,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHMLYNOSSMXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179685-20-2 |
Source


|
| Record name | thiomorpholin-3-imine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2620753.png)
![6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2620754.png)

![5-{4-[(4-ethylbenzyl)amino]-4-oxobutyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2620757.png)

![2-(2,4-dichlorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2620759.png)
![N-(2,4-dimethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2620761.png)
![N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2620762.png)
![3-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2620763.png)
![2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620764.png)

![N-[(2-chloropyridin-4-yl)(cyclopropyl)methyl]prop-2-enamide](/img/structure/B2620767.png)

![2-(benzylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2620771.png)